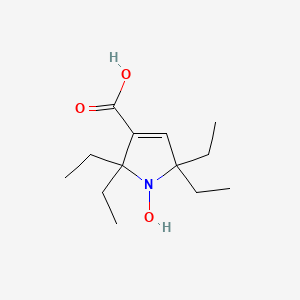
9a,11a,12a,12b-d4 Cortisol 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9a,11a,12a,12b-d4 Cortisol 21-Acetate is a deuterated form of cortisol, a glucocorticoid hormone. This compound is structurally similar to cortisol but contains deuterium atoms at specific positions, making it useful in various scientific research applications. Cortisol itself is involved in the metabolism of fats, proteins, and carbohydrates, and plays a significant role in the body’s response to stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
9a,11a,12a,12b-d4 Cortisol 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
9a,11a,12a,12b-d4 Cortisol 21-Acetate is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its role in metabolic pathways and stress response.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for adrenal function disorders.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard .
Mecanismo De Acción
The mechanism of action of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it influences the transcription of specific genes involved in metabolic processes and immune response. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Cortisol: The non-deuterated form of the compound.
Cortisone Acetate: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A commonly used corticosteroid for inflammation and immune suppression
Uniqueness
9a,11a,12a,12b-d4 Cortisol 21-Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propiedades
Fórmula molecular |
C23H32O6 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
Clave InChI |
ALEXXDVDDISNDU-LPXHYCATSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


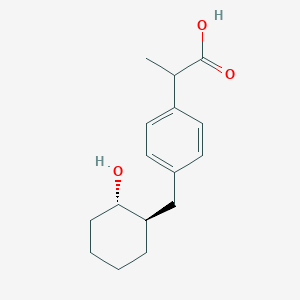

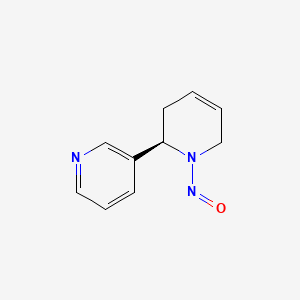
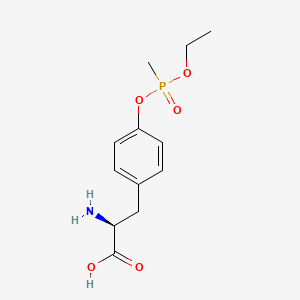

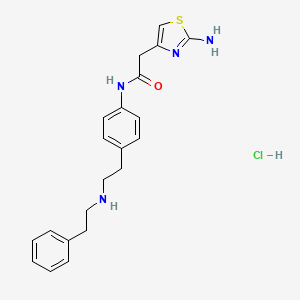
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)


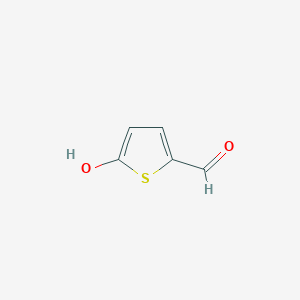
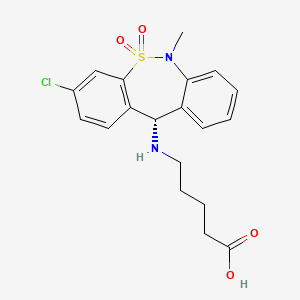
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)

